molecular formula C14H16ClN3O B2383181 2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide CAS No. 2411291-21-7

2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide

Cat. No. B2383181
CAS RN: 2411291-21-7
M. Wt: 277.75
InChI Key: PLOWKWYWQPQLHZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide, commonly known as CDDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

CDDP exerts its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, CDDP reduces the production of prostaglandins, which are responsible for causing pain, swelling, and fever.
Biochemical and Physiological Effects:
CDDP has been shown to exhibit potent anti-inflammatory effects in animal models, with a comparable efficacy to non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. It has also been demonstrated to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of CDDP is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, its low solubility in water can limit its applicability in certain assays, and its potency may vary depending on the experimental conditions.

Future Directions

There are several potential directions for future research on CDDP. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of CDDP. Additionally, further studies are needed to investigate the potential therapeutic applications of CDDP in various disease models, including cancer, neurodegenerative diseases, and cardiovascular disorders. Finally, the development of new methods for the synthesis and purification of CDDP could improve its availability and applicability in laboratory experiments.

Synthesis Methods

CDDP can be synthesized through a multi-step process involving the reaction of 2,5-dimethyl-4-phenylpyrazole with chloroacetyl chloride and subsequent reaction with 2-amino-2-methyl-1-propanol. The final product is obtained through purification and crystallization.

Scientific Research Applications

CDDP has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-9(15)14(19)16-13-12(10(2)17-18(13)3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOWKWYWQPQLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)NC(=O)C(C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,5-dimethyl-4-phenylpyrazol-3-yl)propanamide

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